3-Bromo-2-chloro-5-(methylsulfanyl)pyridine
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Overview
Description
3-Bromo-2-chloro-5-(methylsulfanyl)pyridine is an organic compound with the molecular formula C6H5BrClNS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-5-(methylsulfanyl)pyridine can be achieved through several methods. One common method involves the halogenation of 2-chloro-5-(methylsulfanyl)pyridine. The reaction typically uses bromine as the halogenating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-5-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
Substitution: Products with various functional groups replacing bromine or chlorine.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds.
Scientific Research Applications
3-Bromo-2-chloro-5-(methylsulfanyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-5-(methylsulfanyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens and the methylsulfanyl group can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-chloro-2-(methylsulfanyl)pyridine: Similar structure but different substitution pattern.
3-Bromo-2-chloropyridine: Lacks the methylsulfanyl group.
2-Chloro-5-(methylsulfanyl)pyridine: Lacks the bromine atom
Uniqueness
3-Bromo-2-chloro-5-(methylsulfanyl)pyridine is unique due to the combination of bromine, chlorine, and methylsulfanyl groups on the pyridine ring. This unique substitution pattern allows for specific reactivity and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C6H5BrClNS |
---|---|
Molecular Weight |
238.53 g/mol |
IUPAC Name |
3-bromo-2-chloro-5-methylsulfanylpyridine |
InChI |
InChI=1S/C6H5BrClNS/c1-10-4-2-5(7)6(8)9-3-4/h2-3H,1H3 |
InChI Key |
QSQBATMRPAIKQU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(N=C1)Cl)Br |
Origin of Product |
United States |
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